1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide

Description

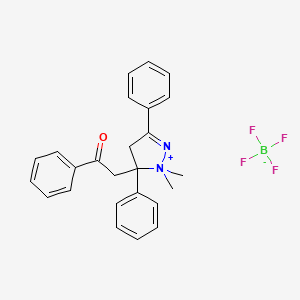

1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide is a pyrazolium-based ionic compound featuring a tetrafluoroborate (BF₄⁻) counterion. The cationic core consists of a dihydropyrazole ring substituted with methyl, phenyl, and 2-oxo-2-phenylethyl groups.

Properties

IUPAC Name |

2-(2,2-dimethyl-3,5-diphenyl-4H-pyrazol-2-ium-3-yl)-1-phenylethanone;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2O.BF4/c1-27(2)25(22-16-10-5-11-17-22,19-24(28)21-14-8-4-9-15-21)18-23(26-27)20-12-6-3-7-13-20;2-1(3,4)5/h3-17H,18-19H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBMIAHTWWBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1(C(CC(=N1)C2=CC=CC=C2)(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BF4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include the formation of the pyrazole ring and the introduction of the tetrafluoroboranuide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of pyrazolium compounds exhibit antimicrobial properties. The specific compound may show efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Anticancer Properties : Compounds similar to 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium have been studied for their potential anticancer effects. The ability to modulate biological targets allows for the exploration of these compounds in cancer therapy .

- Analgesic Effects : Some pyrazolium derivatives are investigated for pain relief properties. The modulation of pain pathways through specific receptors could lead to the development of new analgesics .

Materials Science

- Catalysis : The compound's unique structure may allow it to act as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its stability under different reaction conditions makes it a valuable tool in synthetic chemistry .

- Electrochemical Applications : Due to its ionic nature, the tetrafluoroborate salt form can be utilized in electrochemical cells and sensors. This application is particularly relevant in developing new materials for energy storage and conversion .

Synthesis and Characterization

A study published by De Gruyter detailed the synthesis of this compound through a multi-step reaction involving various reagents such as 2-hydroxyacetophenone and carbon disulfide. The final product was characterized using X-ray crystallography, revealing insights into its molecular structure and potential interactions .

Pharmacological Studies

In pharmacological studies, derivatives of dimethylamino compounds have been shown to possess a wide range of therapeutic activities. These studies highlight the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

(4S,5S)-1,3,4,5-Tetraphenyl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate (CAS 909252-47-7)

This imidazolium salt shares the BF₄⁻ counterion and aromatic substituents but differs in the heterocyclic core (imidazole vs. dihydropyrazole).

Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

Its melting point (243–245°C) and spectroscopic data (e.g., ¹H NMR: δ 8.25–7.20 ppm for aromatic protons) suggest similarities in π-π stacking and hydrogen-bonding interactions .

Pyrazolone-Tetrazole Hybrids ()

Compounds like 4g and 4h incorporate pyrazolone and tetrazole moieties. While lacking the BF₄⁻ counterion, their synthesis via multicomponent reactions highlights methodologies applicable to the target compound’s derivatives .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

The target compound’s dihydropyrazole core and ketone group may form C=O···H-N hydrogen bonds, analogous to patterns observed in pyrazolone derivatives (). Graph-set analysis () could classify these interactions as R₂²(8) motifs, influencing crystal stability and solubility . In contrast, imidazolium salts () often exhibit weaker C-H···F-B interactions with BF₄⁻, affecting their melting points .

Research Findings and Methodologies

Crystallographic Analysis

Software like SHELXL () and ORTEP-3 () are critical for resolving crystal structures. For example, SHELXL’s robust refinement algorithms could model the target compound’s disorder in the 2-oxo-2-phenylethyl group .

Stability and Reactivity Studies

Thermogravimetric analysis (TGA) of similar BF₄⁻ salts reveals decomposition temperatures >250°C, suggesting the target compound’s suitability for high-temperature applications .

Biological Activity

1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by a pyrazolium ring structure with multiple phenyl and dimethyl substituents. Its molecular formula is C25H25N2O·BF4, indicating the presence of a tetrafluoroborate counterion.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazolium salts have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that pyrazolium derivatives can target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound's antimicrobial properties are noteworthy. Studies have demonstrated that related dimethylamine derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some pyrazolium compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies

The biological activity of 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activates caspase pathways leading to programmed cell death.

- Membrane Disruption : Alters membrane integrity in microbial cells.

- Cytokine Modulation : Inhibits the release of inflammatory cytokines.

Q & A

Q. How can researchers design a synthetic route for this compound?

Methodology :

- Step 1 : Begin with a Claisen-Schmidt condensation between a substituted acetophenone and a phenyl hydrazine derivative to form the pyrazoline backbone.

- Step 2 : Introduce the 2-oxo-2-phenylethyl moiety via nucleophilic substitution or Michael addition.

- Step 3 : Quaternize the pyrazole nitrogen using methylating agents (e.g., methyl iodide) to form the pyrazolium cation.

- Step 4 : Perform counterion exchange with tetrafluoroboric acid (HBF₄) to yield the final tetrafluoroborate salt.

- Purification : Reflux in ethanol for 2–4 hours, followed by recrystallization from a DMF–EtOH (1:1) mixture .

Q. What analytical techniques are critical for structural confirmation?

Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and counterion positioning (e.g., as demonstrated for similar pyrazolium salts) .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent integration and electronic environments (e.g., diastereotopic protons in the 4,5-dihydro region) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, B-F vibrations at ~1100 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How can the compound’s stability under varying conditions be assessed?

Methodology :

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solvent stability : Monitor structural integrity via NMR after 24-hour exposure to polar aprotic (e.g., DMSO) and protic (e.g., MeOH) solvents.

- pH stability : Test solubility and degradation in buffered solutions (pH 3–10) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data?

Methodology :

- Case example : If experimental NMR chemical shifts conflict with expected values, use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model the compound’s electronic structure and predict shifts. Compare with experimental data to identify conformational discrepancies .

- Reaction mechanism validation : Simulate proposed reaction pathways (e.g., cyclization steps) using transition state theory to validate or refine mechanisms .

Q. What strategies optimize derivatization for structure-activity relationship (SAR) studies?

Methodology :

- Functionalization : React the pyrazolium core with hydrazine hydrate or aromatic aldehydes to introduce thiazole or acetohydrazide moieties (e.g., as in ).

- Counterion variation : Replace BF₄⁻ with other anions (e.g., PF₆⁻, OTf⁻) to study ion-pairing effects on solubility and reactivity .

Q. How can researchers address discrepancies in spectroscopic vs. crystallographic data?

Methodology :

- Cross-validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries.

- Dynamic effects : Use variable-temperature NMR to assess if conformational flexibility explains mismatches (e.g., fluxional behavior in solution vs. rigid crystal structures) .

Table 1: Recommended Analytical Techniques for Structural Elucidation

Key Considerations for Experimental Design

- Theoretical framework : Link synthesis and characterization to reaction mechanisms (e.g., [3+2] cycloadditions) or supramolecular interactions (e.g., cation-π effects in crystallography) .

- Data interpretation : Use statistical tools (e.g., multivariate analysis) to correlate spectroscopic data with substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.